3-(1-Aminoethyl)-5-fluorophenol hydrochloride
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Overview
Description
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom on a phenol ring, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and high efficiency in producing enantiopure primary amines.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride may involve large-scale catalytic processes that ensure high yield and purity. The use of copper-catalyzed aminochlorination of maleimides has been demonstrated as an efficient method for producing amine hydrochloride salts . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the activity of enzymes and receptors. Its fluorine atom enhances its binding affinity and selectivity towards target molecules, making it effective in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)aniline hydrochloride
- ®-1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride
Uniqueness
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a compound of increasing interest in pharmacological research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁ClFNO. Its structure features an amino group, a hydroxyl group, and a fluorine atom, contributing to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's electrophilic character, which is crucial for its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding with proteins, while the fluorine atom may enhance binding affinity and stability. This compound has been studied for its role as an inhibitor of certain enzymes and receptors, potentially influencing pathways related to inflammation and pain management.
Biological Activities
Pharmacological Effects:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects: The compound has shown potential in alleviating pain through its interaction with nociceptive pathways, indicating its possible use in pain management therapies.
Binding Affinity Studies:
Research involving surface plasmon resonance and fluorescence spectroscopy has demonstrated that this compound binds effectively to specific receptors, which is essential for understanding its therapeutic potential. These studies reveal that the compound's binding affinity varies among different biological targets, influencing its pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-[(1S)-1-Aminoethyl]-5-fluorophenol hydrochloride | C₈H₁₁ClFNO | Different positional isomer; may exhibit varied biological activity |
(R)-3-(1-aminoethyl)phenol hydrochloride | C₈H₁₂ClNO | Lacks fluorine substitution; different pharmacological properties |
2-(1-aminoethyl)-3-fluorophenol hydrochloride | C₈H₁₁ClFNO | Another isomer with distinct reactivity patterns |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on Pain Management: A study investigated the analgesic effects of this compound in animal models, demonstrating significant pain reduction compared to control groups. The study concluded that the compound could serve as a basis for developing new analgesics .
- Inflammation Research: Another research project focused on the anti-inflammatory properties of this compound. Results indicated a marked decrease in inflammatory markers in treated subjects, suggesting its utility in treating inflammatory conditions .
Properties
Molecular Formula |
C8H11ClFNO |
---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H |
InChI Key |
RALKGNODLJQDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N.Cl |
Origin of Product |
United States |
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